6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione
Description
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a purine-based alkaloid with the molecular formula C₅H₄N₄O₂ and an average molecular mass of 152.113 g/mol . Its structure features a methyl group at position 6 and two ketone groups at positions 2 and 8, forming a bicyclic purine-dione scaffold. This compound is part of a broader class of purine derivatives known for diverse biological activities, including neuropharmacological and antiviral properties.
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-methyl-7,9-dihydro-1H-purine-2,8-dione |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12) |
InChI Key |
ATLKIPFUJXZOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 6-methyluracil with formamide, followed by cyclization to form the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Functionalization
The compound undergoes regioselective alkylation at nitrogen atoms. In a patented synthesis route (Scheme 2 in ):
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Reaction with methanesulfonic acid but-2-ynyl ester yields 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 9) under basic conditions (KHCO₃ in NMP at 50°C).
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Yield : 94%
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Key reagent : Methanesulfonic acid but-2-ynyl ester
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Conditions : 7.5 hours, 50°C
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Chlorination
Electrophilic chlorination occurs at the C8 position using N-chlorosuccinimide (NCS) :
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Solvent : DMF or NMP (enabling one-pot synthesis from precursor)
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Mechanism : Radical or electrophilic substitution, depending on conditions.
Nucleophilic Substitution
The purine core participates in substitution reactions:
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Thiol incorporation : 8-Mercapto derivatives (e.g., 8-mercapto-3,7-dihydro-1H-purine-2,6-dione) form via displacement of halides or oxidation states, as seen in sirtuin inhibitor synthesis .
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Amino group introduction : Reacts with amines under basic conditions to yield N-substituted analogs.
Oxidation and Tautomerism
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Oxidation at C8 : Forms uric acid derivatives under strong oxidative conditions (e.g., xanthine oxidase-mediated pathways) .
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Tautomeric shifts : The lactam-lactim tautomerism influences reactivity, particularly in hydrogen-bonding interactions with biological targets .
Cyclization and Ring Expansion
Under acidic or thermal conditions, the compound undergoes cyclization to form tricyclic structures. For example:
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Reaction with thiols generates fused thiazolo-purine systems, enhancing binding affinity to enzymes like SIRT3 .
Biological Interactions
As a nucleobase analog, it competes with endogenous purines in enzymatic processes:
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Sirtuin inhibition : Derivatives bind competitively to the acetyl-lysine pocket of SIRT3 via hydrophobic interactions and hydrogen bonding (e.g., carbonyl at C2 with Arg158) .
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Enzyme kinetics : Acts as a mixed-type inhibitor for NAD⁺-dependent deacetylases (Ki values in nanomolar range) .
Stability and Degradation
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pH sensitivity : Degrades in strongly acidic/basic environments via ring-opening or demethylation.
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Thermal stability : Stable up to 150°C under inert atmospheres.
Scientific Research Applications
Pharmaceutical Development
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating neurological disorders. Its anticonvulsant properties make it a candidate for epilepsy and seizure disorder treatments. The compound may modulate neurotransmitter systems or interact directly with ion channels to exert its effects.
Biochemical Research
In biochemical assays, this compound is utilized as a probe to study its interactions with biological receptors and enzymes. Its ability to bind with various molecular targets is crucial for understanding its pharmacological effects and potential therapeutic applications.
Antioxidant and Anti-inflammatory Activities
Research has indicated that 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione exhibits antioxidant properties that could protect against neurodegenerative diseases. Additionally, its anti-inflammatory effects may contribute to its therapeutic potential in treating conditions characterized by inflammation.
Cancer Research
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit certain cancer cell lines through mechanisms involving the modulation of cellular signaling pathways or direct interaction with nucleic acids.
Case Study 1: Anticonvulsant Activity
A study published in a pharmacological journal demonstrated that 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione significantly reduced seizure activity in animal models. The mechanism was attributed to its interaction with GABA receptors.
Case Study 2: Neuroprotective Effects
Research highlighted the compound's neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggest that it may enhance cellular resilience through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-Dione Derivatives with Substituted Functional Groups
6-Imino-methylpurine-diones
Several 6-imino-substituted purine-diones isolated from Amphimedon sp. marine sponges (e.g., 6-imino-1,9-dimethyl-7,9-dihydro-1H-purine-2,8(3H,6H)-dione) exhibit neuropharmacological activity via modulation of inhibitory transmission in the mammalian CNS. Key differences include:
- Biological Activity : These derivatives show potent neuroactivity, with CD₅₀ values ranging from 2.4 to 54 nmol in mice models .
6-Amino-1H-purine-2,8(3H,7H)-dione
This analog (CAS 30377-37-8) replaces the methyl group with an amino moiety at position 6. Key distinctions:
- Molecular Weight : 167.13 g/mol (vs. 152.113 g/mol for the target compound).
- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for nucleoside analogs .
- Physicochemical Properties: The amino group enhances solubility compared to the methyl-substituted derivative.
Structural Comparison Table
Pyrimidine-Dione and Heterocyclic Dione Derivatives
Diethyl Phosphonate Pyrimidine-diones
Compounds such as diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}-phosphonate (12a/12b) share the dione motif but are pyrimidine-based. Key contrasts:
- Core Structure : Pyrimidine (6-membered ring) vs. purine (fused 5- and 6-membered rings).
- Activity: No cytotoxicity in U937 cell lines but poor HIV inhibition compared to AZT .
Benzo[e][1,3]oxazine-diones (NSC777205/777207)
These derivatives, such as NSC777205, feature a benzo-oxazine-dione scaffold. Notable differences:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity and Solubility : Purine-diones generally exhibit moderate lipophilicity, whereas pyrimidine-diones (e.g., compound 12a/12b) are more polar due to phosphonate groups .
- BBB Permeability : The 6-methyl purine-dione lacks BBB penetration data, but benzo-oxazine-diones like NSC777205 demonstrate high BBB permeation .
Biological Activity
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione, a purine derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally related to other purines and exhibits various pharmacological properties that are under investigation for therapeutic use.
The molecular formula of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is C₆H₆N₄O₂ with a molecular weight of 166.14 g/mol. Its structure includes a purine ring system that is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 6-methyl-7,9-dihydro-1H-purine-2,8-dione |
| CAS Number | 859954-66-8 |
| Density | 2.0 ± 0.1 g/cm³ |
The biological activity of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors involved in various cellular processes. Additionally, it may intercalate into DNA, affecting replication and transcription processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Antiviral Activity:
Preliminary studies suggest that 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione may exhibit antiviral properties by inhibiting viral replication mechanisms. Its structural similarity to nucleotides allows it to interfere with viral RNA synthesis.
2. Anticancer Properties:
Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines, including murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
3. Enzyme Inhibition:
The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancerous cells .
Case Studies
Several studies have explored the biological efficacy of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione:
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Cytotoxic Activity Study:
In a study examining the cytotoxic effects on various cancer cell lines, derivatives of purines including 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione were synthesized and tested. The results indicated significant cytotoxicity against COLO201 cells with IC50 values indicating effective concentration levels for therapeutic applications . -
Antiviral Efficacy:
A research article reported on the antiviral activity of purine derivatives against specific viruses by assessing their inhibitory effects on viral replication in vitro. The study found that compounds similar to 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione showed promising results in reducing viral loads .
Q & A
Q. How can machine learning predict novel derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
